4,5-dichloro-4H-pyridazin-3-one 4,5-dichloro-4H-pyridazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583904
InChI: InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H
SMILES:
Molecular Formula: C4H2Cl2N2O
Molecular Weight: 164.97 g/mol

4,5-dichloro-4H-pyridazin-3-one

CAS No.:

Cat. No.: VC16583904

Molecular Formula: C4H2Cl2N2O

Molecular Weight: 164.97 g/mol

* For research use only. Not for human or veterinary use.

4,5-dichloro-4H-pyridazin-3-one -

Specification

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
IUPAC Name 4,5-dichloro-4H-pyridazin-3-one
Standard InChI InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H
Standard InChI Key NISWITGPUFFPRC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(C(=O)N=N1)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4,5-Dichloro-4H-pyridazin-3-one (CAS 932-22-9) features a pyridazine core—a diazine ring with nitrogen atoms at positions 1 and 2—substituted with chlorine atoms at positions 4 and 5 and a ketone group at position 3 (Figure 1). The 4H designation refers to the tautomeric form where the hydrogen resides at position 4, stabilizing the conjugated system .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name4,5-Dichloro-4H-pyridazin-3-one
Molecular FormulaC₄H₂Cl₂N₂O
Molecular Weight177.98 g/mol
CAS Registry Number932-22-9
SMILESClC1=C(Cl)C(=O)N=NC1

The planar structure and electron-withdrawing chlorine atoms contribute to its reactivity, particularly in electrophilic substitution and metal coordination .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves chlorination of pyridazinone precursors. A common route starts with 3(2H)-pyridazinone, which undergoes dichlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions .

Example Procedure:

  • Chlorination: 3(2H)-pyridazinone is refluxed with excess POCl₃ at 110°C for 6 hours.

  • Quenching: The reaction mixture is poured into ice-water, and the pH is adjusted to neutral with NaHCO₃.

  • Isolation: The precipitate is filtered and recrystallized from ethanol to yield pure 4,5-dichloro-4H-pyridazin-3-one .

Optimization Challenges

Achieving regioselective chlorination at positions 4 and 5 requires precise temperature control and stoichiometry. Over-chlorination or ring-opening side reactions may occur if excess reagent is used .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate thermal stability, with a melting point of 215–217°C . Its solubility profile is dominated by polarity:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF).

  • Low Solubility: Water and non-polar solvents (e.g., hexane, ether).

Table 2: Physicochemical Data

PropertyValue
Melting Point215–217°C
LogP (Octanol-Water)1.8 (estimated)
pKa8.2 (enol form)

The electron-deficient ring system enhances susceptibility to nucleophilic attack, particularly at the carbonyl group .

Biological Activities and Applications

Agricultural Uses

In agrochemistry, chloro-pyridazinones serve as precursors for herbicides and fungicides. The chlorine atoms stabilize the molecule against photodegradation, extending field efficacy .

Comparative Analysis with Related Compounds

Table 3: Comparison with Substituted Pyridazinones

CompoundSubstituentsBioactivity
4,5-Dichloro-4H-pyridazin-3-one4-Cl, 5-ClEnzyme inhibition
2-(4-Chlorophenyl) derivative Aryl group at C2Enhanced antifungal
6-Fluoro analog Fluorine at C6Antiviral (influenza)

The absence of bulky substituents in 4,5-dichloro-4H-pyridazin-3-one enhances its reactivity but may limit target specificity compared to aryl-substituted analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like kinases or viral polymerases.

  • Derivatization: Introduce functional groups (e.g., sulfonamides) to modulate solubility and potency.

  • Eco-Toxicology: Assess long-term environmental impacts and degradation pathways.

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